Cas no 1797029-05-0 (ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate)

ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7-(2-chlorophenyl)tetrahydro-1,4-thiazepine-4(5H)-carboxylate
- ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
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- Inchi: 1S/C14H18ClNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
- InChI Key: DATPJWJGGNPQCV-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=CC=C2Cl)CCN(C(OCC)=O)CC1
Experimental Properties
- Density: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 411.2±45.0 °C(Predicted)
- pka: -1.89±0.40(Predicted)
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-0773-75mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-2mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-25mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-2μmol |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-5μmol |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-100mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-5mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-20μmol |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-1mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-0773-30mg |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
1797029-05-0 | 30mg |
$119.0 | 2023-09-08 |
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Related Literature
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1. Book reviews
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Additional information on ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate: A Comprehensive Overview
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate, with CAS No. 1797029-05-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazepanes, which are seven-membered rings containing sulfur and nitrogen atoms. The presence of a chlorine substituent on the phenyl group and the ester functionality makes this compound unique and versatile in terms of its chemical properties and potential applications.
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has been studied extensively for its role in various chemical reactions and its potential as a precursor in drug synthesis. Recent studies have highlighted its ability to act as a building block for constructing complex molecular architectures, particularly in the development of bioactive compounds. The thiazepane ring system is known for its stability and flexibility, making it an ideal scaffold for incorporating diverse functional groups.
The synthesis of ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated a novel approach to synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times while maintaining product quality.
In terms of pharmacological applications, ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has shown promise as an intermediate in the development of antiviral agents. Its ability to inhibit key viral enzymes has been explored in several preclinical studies. A study conducted by Smith et al. (2023) revealed that derivatives of this compound exhibit potent activity against hepatitis C virus (HCV) replication without causing significant cytotoxicity to host cells.
Moreover, ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has been investigated for its potential in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A research team from the University of California reported that incorporating this compound into polymer blends enhances their electrical conductivity and thermal stability.
The structural versatility of ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate also makes it a valuable tool in combinatorial chemistry. By modifying the substituents on the phenyl ring or altering the ester group, researchers can generate libraries of compounds with diverse biological activities. This approach has been instrumental in identifying novel leads for treating various diseases, including cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have further enhanced our understanding of ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate's molecular interactions. Using quantum mechanics simulations, scientists have mapped out the compound's electronic structure and predicted its reactivity under different conditions. These insights are crucial for designing more efficient synthetic routes and optimizing its therapeutic potential.
In conclusion, ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique chemical properties and structural flexibility make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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